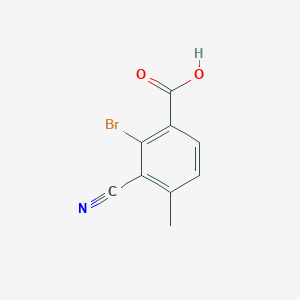
2',5'-Difluoro-3'-methylacetophenone
Vue d'ensemble
Description
2,5'-Difluoro-3'-methylacetophenone (DFMA) is an organic compound belonging to the class of aromatic compounds known as ketones. It is a colorless liquid that is soluble in most organic solvents and has a low melting point. DFMA has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, in the study of biochemical and physiological processes, and in laboratory experiments.
Applications De Recherche Scientifique
2',5'-Difluoro-3'-methylacetophenone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2,5-difluoro-3-methylbenzoic acid and 2,5-difluoro-3-methylbenzaldehyde. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression. Additionally, this compound has been used in laboratory experiments to study the effects of various compounds on biological systems.
Mécanisme D'action
2',5'-Difluoro-3'-methylacetophenone is believed to act as an inhibitor of certain enzymes involved in the regulation of gene expression. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity by this compound leads to increased expression of certain genes, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of systems. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects in cell culture systems. Additionally, it has been shown to have neuroprotective effects in animal models of stroke and Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2',5'-Difluoro-3'-methylacetophenone in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from commercially available starting materials. Additionally, its low melting point makes it easy to handle and store. However, the use of this compound in laboratory experiments is limited by its potential toxicity.
Orientations Futures
For the use of 2',5'-Difluoro-3'-methylacetophenone include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of HDAC activity. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.
Propriétés
IUPAC Name |
1-(2,5-difluoro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUPQZYXVNMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-Bromo-4-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410836.png)





![5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1410848.png)





